molecular formula C18H20N2O5S B3580524 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3580524
M. Wt: 376.4 g/mol
InChI Key: JGULMNWEIQNBRV-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a high-purity synthetic compound designed for oncology research, specifically for investigating novel anti-mitotic agents. This molecule integrates two critical pharmacophores: the 3,4,5-trimethoxybenzamide moiety, a well-established structural feature in tubulin-binding agents like Combretastatin A-4 (CA-4), and the cyclopenta[b]thiophene scaffold, which provides a rigid, planar structure favorable for biomolecular interactions . Its primary research value lies in its potential to inhibit tubulin polymerization, a key mechanism for halting cell division in proliferating cancer cells . Compounds with this specific molecular architecture have demonstrated potent antiproliferative activity in the sub-micromolar to nanomolar range against a diverse panel of cancer cell lines, including murine leukemia (L1210), human T-lymphoblastoid (CEM), and human cervix carcinoma (HeLa) cells, by arresting the cell cycle at the G2/M phase and inducing apoptosis . This makes it a valuable chemical tool for studying cell cycle dynamics, microtubule biology, and for serving as a lead compound in the structure-activity relationship (SAR) study and development of new anticancer agents . Thiophene-based carboxamide derivatives are recognized as privileged structures in medicinal chemistry due to their notable biological properties and capacity for target recognition . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-23-11-7-9(8-12(24-2)15(11)25-3)17(22)20-18-14(16(19)21)10-5-4-6-13(10)26-18/h7-8H,4-6H2,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGULMNWEIQNBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis of this compound and its implications in therapeutic applications will also be discussed.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of the compound is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells. For instance:

  • Cell Lines Tested : RPMI-8226 (leukemia), MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)Mechanism of Action
RPMI-82265.2Induction of apoptosis via caspase activation
MCF-77.8Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis through caspase activation and cell cycle modulation.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated through its ability to inhibit key inflammatory mediators:

  • Myeloperoxidase (MPO) Inhibition : The compound showed robust inhibition of MPO activity in vitro.
  • Cytokine Release : In lipopolysaccharide-stimulated human whole blood assays, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Inflammatory MarkerControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha12045
IL-68030

Antimicrobial Activity

The antimicrobial properties were assessed against a panel of bacteria and fungi. The compound demonstrated notable activity:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Case Study on Cancer Treatment : A study involving xenograft models showed that administration of the compound led to significant tumor reduction compared to controls.
  • Study on Inflammatory Diseases : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in reduced paw edema compared to untreated groups.

Comparison with Similar Compounds

The compound belongs to a broader class of 4H,5H,6H-cyclopenta[b]thiophene-3-carboxamides, which are explored for diverse pharmacological activities. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to the benzamido group (position 2) and the carboxamide (position 3). These changes significantly impact physicochemical properties and bioactivity:

Compound Name Benzamido Substituent Carboxamide Substituent Core Structure Key Biological Activity References
2-(3,4,5-Trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide 3,4,5-Trimethoxybenzoyl -NH2 Cyclopenta[b]thiophene Potential mitofusin agonism (inferred)
2-(3-Bromobenzamido)-N-phenyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide 3-Bromobenzoyl -NPh Cyclopenta[b]thiophene Screening compound (undisclosed)
2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide 4-Sulfamoylbenzoyl -NMe Cyclopenta[b]thiophene Screening compound (undisclosed)
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate Formamido Methyl ester Cyclopenta[b]thiophene Undisclosed
Ethyl (E)-4-phenyl-2-(3,4,5-trimethoxybenzamido)but-3-enoate 3,4,5-Trimethoxybenzamido Ethyl ester But-3-enoate (non-thiophene) Synthetic intermediate

Key Observations :

  • Benzamido Modifications : The 3,4,5-trimethoxy group (target compound) likely improves solubility compared to hydrophobic substituents like bromo () or sulfamoyl (). Methoxy groups may also facilitate hydrogen bonding in target interactions.
  • Carboxamide Substituents : The unsubstituted -NH2 in the target compound contrasts with -NPh () and -NMe (), which could influence metabolic stability or steric hindrance.
  • Core Structure: The cyclopenta[b]thiophene core is retained in most analogs, but highlights a non-thiophene derivative, emphasizing the core's role in scaffold rigidity and electronic properties.
Pharmacological Profiles
  • Hydroxamic Acid Derivatives : discusses 1,2,4-triazole-3-carboxamides with hydroxamic acid moieties (HDAC inhibitors), but the target compound lacks this group, implying divergent mechanisms .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be ensured?

The compound is synthesized via multi-step protocols involving:

  • Gewald reaction : Ethyl cyanoacetate reacts with sulfur and ketones to form thiophene intermediates, which are functionalized with 3,4,5-trimethoxybenzamido groups via amidation .
  • Stepwise modifications : Post-Gewald steps include ester hydrolysis, coupling with sulfonyl chlorides, or benzamide derivatization .
  • Purity control : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC and NMR (¹H/¹³C) confirm purity and structural integrity .

Q. Which characterization techniques are critical for confirming its structure and functional groups?

Key methods include:

  • NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 566.5 g/mol for ethyl ester analogs) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. How do functional groups influence its chemical reactivity and bioactivity?

  • Trimethoxybenzamido moiety : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes) .
  • Thiophene core : Facilitates electrophilic substitution (e.g., halogenation) for derivative synthesis .
  • Carboxamide group : Participates in hydrogen bonding, critical for target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

  • Substituent variation : Replace the 3,4,5-trimethoxy group with electron-withdrawing (e.g., nitro) or bulky groups to assess activity shifts. For example:
Derivative SubstituentBioactivity ChangeReference
Ethylsulfonyl benzamidoEnhanced antimicrobial activity
Trifluoromethyl benzamidoImproved solubility
  • Assay design : Test derivatives against target enzymes (e.g., kinase inhibition) using in vitro enzymatic assays and cytotoxicity screens (e.g., MTT on cancer cell lines) .

Q. How can contradictions in biological activity data across similar compounds be resolved?

  • Orthogonal assays : Compare results from enzyme inhibition, cell-based assays, and in vivo models to identify context-dependent effects .
  • Structural analysis : Use X-ray crystallography or molecular docking to correlate substituent positioning with target binding discrepancies .

Q. What in silico strategies predict target interactions and mechanism of action?

  • Molecular docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with the carboxamide group .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .

Q. What methodologies improve pharmacokinetic properties like solubility and bioavailability?

  • Pro-drug synthesis : Convert carboxamide to methyl ester derivatives for enhanced membrane permeability, followed by esterase-mediated activation .
  • Formulation studies : Use lipid nanoparticles or cyclodextrin complexes to increase aqueous solubility .

Data Contradiction Analysis Example

A study reported weak kinase inhibition for the parent compound but high activity in an ethylsulfonyl derivative . Reconciling this:

  • Hypothesis : The ethylsulfonyl group improves target affinity via hydrophobic interactions.
  • Testing : Perform competitive binding assays with radiolabeled ligands and compare IC₅₀ values.
  • Validation : Solve co-crystal structures to visualize binding mode differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.